2-Hydroxy-3-(methylthio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

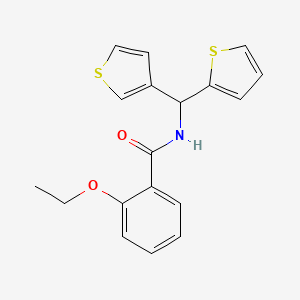

2-Hydroxy-3-(methylthio)benzoic acid is a compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a hydroxyl group and a methylthio group attached to the benzene ring. This compound is structurally related to other benzoic acid derivatives that have been studied for various properties, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions, as seen in the synthesis of a novel Schiff base ligand related to this compound . Another method for synthesizing hydroxy-methyl benzoic acid derivatives includes the use of acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . These methods highlight the versatility in the synthetic approaches for benzoic acid derivatives, which may be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be determined using various spectroscopic techniques and theoretical calculations. For instance, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular structures were optimized using density functional theory (DFT) . Similarly, the structural analysis of 2-(methylthio)benzoic acid was carried out using powder X-ray diffraction (PXRD) and DFT studies, revealing different crystal systems and space groups for ortho- and para-substituted derivatives .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a range of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The reactivity of these compounds can also be explored through their coordination with metal ions, forming complexes with various geometries, as seen in the synthesis of metal (II) complexes with a Schiff base ligand derived from a benzoic acid derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. For example, the strength and type of intermolecular interactions, such as hydrogen bonds and π-π interactions, can influence the crystal packing and stability of these compounds . The electronic properties, such as the energy gap of HOMO-LUMO orbitals, can be affected by the position of substituents on the benzene ring, as demonstrated by DFT calculations . These properties are essential for understanding the behavior of this compound in various environments and for potential applications in different fields.

Applications De Recherche Scientifique

Antibacterial Activity

2-Hydroxy-3-(methylthio)benzoic acid derivatives have been explored for their antibacterial properties. A study synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid, testing their potential as antibacterial agents. This research indicates the possibility of using these derivatives as chemotherapeutic agents in new drug candidates (Satpute, Gangan, & Shastri, 2018).

Metal Complex and Coordination Polymers

The compound has been employed in the synthesis of metal complexes and coordination polymers, demonstrating interesting properties like fluorescence emission and potential as gas sensors. For instance, a study involving (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid synthesized discrete molecular complexes and coordination polymers with cobalt, copper, and zinc, highlighting their structural and functional properties (Rad et al., 2016).

Polymer Doping

Research on polyaniline doped with benzoic acid and its derivatives, including 2-hydroxybenzoic acid, has shown promising results in the field of advanced technologies. These compounds modify the properties of polyaniline, affecting its conductivity and thermal stability (Amarnath & Palaniappan, 2005).

Biosynthesis of Natural Products

The biosynthesis of 3,5-AHBA-derived natural products, which are related to this compound, has been a subject of study. These compounds are precursors for a variety of significant natural products, including ansamycins and mitomycins, pointing to their relevance in biochemical pathways (Kang, Shen, & Bai, 2012).

Crystal Structure Analysis

Studies on the crystal structures of related benzoic acid derivatives have provided insights into the molecular configurations and intermolecular interactions, contributing to our understanding of molecular architecture and potential applications (Suchetan et al., 2016).

Synthesis of Metal Complexes

The synthesis of metal complexes with derivatives of 2-hydroxybenzoic acid is an area of interest, particularly in understanding their structure and potential applications in areas like DNA binding and biological activity (Singh, Singh, & Singh, 2014).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied for their role as corrosion inhibitors. Their efficacy in protecting metals like steel in acidic environments has been demonstrated, which is valuable for industrial applications (Arrousse et al., 2021).

Antifungal Activity

The derivatives of 2-Hydroxy benzoic acid have been investigated for their antifungal properties, contributing to the development of new antimicrobial agents (Patel & Patel, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoic acid derivatives, including 2-hydroxy-3-(methylthio)benzoic acid, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

This compound, like other phenolic compounds, is likely involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds. The compound may also affect other biochemical pathways, leading to downstream effects on various physiological processes.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process could potentially influence the bioavailability of this compound.

Result of Action

It’s known that benzoic acid derivatives can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at room temperature , suggesting that higher temperatures might affect its stability.

Propriétés

IUPAC Name |

2-hydroxy-3-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMFKCHBWZNIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2507192.png)